Thenoyl trifluoro acetone
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Overview
Description
Preparation Methods
Thenoyl trifluoro acetone can be synthesized through a Claisen condensation reaction between ethyl trifluoroacetate and 2-acetylthiophene . The reaction typically involves the use of a base such as sodium ethoxide in an ethanol solvent. The resulting product is then purified through recrystallization from hexane or benzene .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Thenoyl trifluoro acetone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the trifluoromethyl group or the thiophene ring is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thenoyl trifluoro acetone has a wide range of scientific research applications, including:
Mechanism of Action
Thenoyl trifluoro acetone exerts its effects by binding at the quinone reduction site of succinate:ubiquinone oxidoreductase (complex II) in the mitochondrial respiratory chain . This binding prevents ubiquinone from binding, thereby inhibiting the electron transport chain and reducing cellular respiration . It also inhibits carboxylesterase activity, which can affect various metabolic processes .
Comparison with Similar Compounds
Thenoyl trifluoro acetone is unique in its ability to act as both a chelating agent and an inhibitor of cellular respiration. Similar compounds include:
Acetylacetone: Another chelating agent but with different metal ion affinities.
Benzoylacetone: Similar structure but lacks the trifluoromethyl group, affecting its reactivity and binding properties.
Dibenzoylmethane: Used in similar applications but with different chemical properties.
These compounds share some similarities in their chelating abilities but differ in their specific applications and reactivity due to variations in their chemical structures.
Properties
Molecular Formula |
C8H4F3O2S- |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-4,12H/p-1/b5-4- |
InChI Key |
NRUKQBVKKFFCSN-PLNGDYQASA-M |
Isomeric SMILES |
C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-] |
Canonical SMILES |
C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-] |
Origin of Product |
United States |
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